Methyl 4-(4-methylpiperazin-1-yl)butanoate - 1087613-94-2

Methyl 4-(4-methylpiperazin-1-yl)butanoate

Catalog Number: EVT-2965767
CAS Number: 1087613-94-2
Molecular Formula: C10H20N2O2
Molecular Weight: 200.282
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)

  • Compound Description: Olanzapine, sold under the brand name Zyprexa among others, is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. It has also been used to treat agitation, anxiety disorders, and other mental health conditions. [, ]

Methyl (4-methylpiperazin-1-yl)acetate

  • Compound Description: Methyl (4-methylpiperazin-1-yl)acetate serves as a key synthetic intermediate in the preparation of various biologically active compounds, including those with potential antibacterial and antifungal properties. [, ]

5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

  • Compound Description: This compound acts as a versatile intermediate in synthesizing Mannich base derivatives with diverse pharmacological activities. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib, marketed under the brand name Gleevec among others, is a medication used to treat cancer. It is mainly used for chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) that are Philadelphia chromosome-positive. []

5. 5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide (CPPC)* Compound Description: CPPC is a PET radioligand used for imaging the colony-stimulating factor 1 receptor (CSF1R) in the brain. [, ]* Relevance: CPPC and "Methyl 4-(4-methylpiperazin-1-yl)butanoate" both contain the 4-(4-methylpiperazin-1-yl) group. The presence of this common motif in two distinct compounds with biological activity underscores its potential significance in medicinal chemistry. This shared fragment might be involved in binding interactions with certain biological targets, highlighting its importance for developing new therapeutic agents.

6. N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine* Compound Description: This compound belongs to a series of quinazoline derivatives studied for their potent inhibitory activity against cyclin-dependent kinases (CDKs), specifically CDKs 1, 2, 4, 8, and 9, making it a potential therapeutic agent for hematologic malignancies. []* Relevance: This compound and "Methyl 4-(4-methylpiperazin-1-yl)butanoate" share the 4-(4-methylpiperazin-1-yl) moiety. This common feature, found in compounds with diverse therapeutic potential, suggests its importance in interacting with various biological targets.

7. 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)* Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDK kinases, showing promising antiproliferative activity against MV4-11 cells and potential for treating acute myeloid leukemia (AML). []* Relevance: Both FN-1501 and the target compound contain the (4-methylpiperazin-1-yl)methyl fragment. The presence of this shared structural motif in both compounds suggests that this particular chemical group might be essential for interacting with certain biological targets, potentially explaining their observed biological activities.

8. N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)* Compound Description: PHA-848125 is a potent, orally available cyclin-dependent kinase (CDK) inhibitor being investigated for its anticancer properties. []* Relevance: Both PHA-848125 and "Methyl 4-(4-methylpiperazin-1-yl)butanoate" share the 4-(4-methylpiperazin-1-yl)phenyl moiety. This shared structural feature suggests its role in interacting with specific biological targets, potentially contributing to their respective pharmacological activities.

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor, demonstrating promising antitumor activity in combination with other anticancer agents. []

N-(4-(4-Fluoromethyl)-2-(piperidin-1-yl)phenyl)-5-cyanofuran-2-carboxamide (Psa374)

  • Compound Description: Psa374 represents a high-affinity fluoromethyl analog of CPPC designed as a potential positron emission tomography (PET) radioligand for imaging the colony-stimulating factor 1 receptor (CSF1R). []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 stands out as a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential therapeutic candidate for treating chronic myeloid leukemia (CML). [, , , ]

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

  • Compound Description: CHMFL-ABL/KIT-155 is a highly potent type II ABL/c-KIT dual kinase inhibitor, exhibiting strong antiproliferative activity against cancer cell lines and potential for treating CML and GISTs. []

N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine

  • Compound Description: This compound represents a reversible kinase inhibitor that targets both EGFR-activating and drug-resistance (T790M) mutations, showing potential as an anticancer agent. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound is a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), demonstrating potential as an anti-inflammatory agent. []

N'-(2-Hydroxyphenyl)-N'-(4-methylpiperazin-1-yl)furan-2-carbohydrazide

  • Compound Description: This compound serves as a precursor for synthesizing novel Mannich bases, which are being investigated for their potential antibacterial, antifungal, and antimicrobial activities. [, ]

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

  • Compound Description: AZD0530 is a highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. It exhibits potent inhibitory activity against tumor growth, making it a promising anticancer agent. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. It demonstrates potent antiplatelet and antithrombotic activity, making it a potential alternative to clopidogrel. []

2-(4-Methylpiperazin-1-yl)acetonitrile

  • Compound Description: 2-(4-Methylpiperazin-1-yl)acetonitrile is utilized as a cyano source in copper-mediated C–H cyanation reactions to synthesize 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles. []

3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071)

  • Compound Description: AEB071 is a potent and selective inhibitor of protein kinase C (PKC) isotypes. It acts as a highly efficient immunomodulator by inhibiting early T cell activation. [, ]

5-[4-(4-Fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride (KSK05104)

  • Compound Description: KSK05104 is a potent and selective inhibitor of IKKβ, demonstrating apoptosis-inducing activity in human colon cancer cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. []

4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

  • Compound Description: This compound acts as a crucial building block for synthesizing more complex molecules with potential biological activities. It can be further modified and incorporated into larger structures, enabling the exploration of various pharmacological profiles. []

2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde

  • Compound Description: This compound acts as a key intermediate in synthesizing more elaborate molecules, particularly those with potential biological activity. The aldehyde functionality allows for further derivatization, enabling the exploration of diverse chemical space and the development of compounds with tailored pharmacological profiles. []

5-(4-Methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole

  • Compound Description: This compound belongs to a series of benzimidazole derivatives that exhibit potent antiproliferative activity against the human leukemia cell line HL-60, suggesting their potential as anticancer agents. The mechanism of action involves inducing apoptosis in cancer cells. []

2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepine (Loxapine)

  • Compound Description: Loxapine is a typical antipsychotic medication used to treat schizophrenia. []

(Z)-5-(4-Chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-5(4H)-one

  • Compound Description: This compound is an arylidene-imidazolone derivative. It acts as the basic form that can be protonated to form a salt with a rhodanine acid derivative. This protonation significantly alters its conformation, particularly the position of the arylidene-imidazolone substituent. []

Properties

CAS Number

1087613-94-2

Product Name

Methyl 4-(4-methylpiperazin-1-yl)butanoate

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)butanoate

Molecular Formula

C10H20N2O2

Molecular Weight

200.282

InChI

InChI=1S/C10H20N2O2/c1-11-6-8-12(9-7-11)5-3-4-10(13)14-2/h3-9H2,1-2H3

InChI Key

SCFNPMKFSFHYOE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCC(=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.